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Compound of Interest

Compound Name: Oseltamivir Acid Hydrochloride

Cat. No.: B2916938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a

cornerstone in the management of influenza A and B virus infections. Its synthesis has been a

subject of intense research, driven by the need for efficient, scalable, and cost-effective

production methods, particularly in the context of seasonal epidemics and pandemic

preparedness. This technical guide provides an in-depth overview of the core synthetic

pathways to oseltamivir, presenting comparative data, detailed experimental protocols for key

transformations, and visual representations of the synthetic logic.

Comparative Analysis of Major Synthetic Routes
The synthesis of oseltamivir has evolved significantly from its initial reliance on (-)-shikimic

acid, a natural product with variable supply. Numerous academic and industrial research

groups have developed alternative strategies, employing a diverse range of starting materials

and synthetic transformations. The following tables summarize the quantitative data for several

prominent synthetic routes, offering a clear comparison of their key metrics.

Table 1: Comparison of Oseltamivir Synthesis Pathways - Starting from (-)-Shikimic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2916938?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2916938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Roche Industrial
Synthesis

Karpf-Trussardi
Azide-Free Route

Shi Synthesis

Starting Material (-)-Shikimic Acid (-)-Shikimic Acid (-)-Shikimic Acid

Number of Steps ~12 ~8 8

Overall Yield ~30% 17-22%[1] ~47%[2]

Use of Azide Yes No[1] Yes[2]

Key Reactions
Epoxidation, Azide

opening, Aziridination

Ketalization,

Epoxidation,

Allylamine opening[1]

Trimesylation,

Regioselective

azidation,

Aziridination[2]

Final Product Purity High 99.7%[1] High

Table 2: Comparison of Oseltamivir Synthesis Pathways - Alternative Starting Materials
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Parameter
Corey
Synthesis

Fukuyama
Synthesis

Trost
Synthesis

Hayashi
Synthesis

Starting Material
1,3-Butadiene &

Acrylic Acid[1]

Pyridine &

Acrolein[1]
Racemic Lactone

Alkoxyaldehyde

& Nitroalkene[1]

Number of Steps ~12[3] ~14[4] 8
3 (one-pot

operations)[1]

Overall Yield ~30%[5] ~5.6% 30% 57%[1]

Use of Azide No[5] No No Yes[1]

Key Reactions

Asymmetric

Diels-Alder,

Iodolactamizatio

n[1]

Asymmetric

Diels-Alder,

Hofmann

Rearrangement[

4]

Pd-catalyzed

Asymmetric

Allylic Alkylation,

Rh-catalyzed

Aziridination

Asymmetric

Michael

Reaction,

Domino

Michael/HWE,

Curtius

Rearrangement[

1]

Key Catalyst CBS Catalyst[1]
McMillan

Catalyst[1]

Pd-catalyst with

Trost ligand, Rh-

catalyst

Diphenylprolinol

silyl ether[1]

Experimental Workflows and Logical Relationships
The strategic planning of a multi-step synthesis is critical for its efficiency and success. The

following diagrams, generated using the DOT language, illustrate the logical flow and key

transformations in selected oseltamivir synthesis pathways.

(-)-Shikimic Acid Ethyl ShikimateEsterification Key Epoxide Intermediate
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Click to download full resolution via product page

Roche Industrial Synthesis from (-)-Shikimic Acid
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Corey's Synthesis from 1,3-Butadiene and Acrylic Acid
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Detailed Experimental Protocols for Key Synthetic
Steps
The following section provides detailed methodologies for key transformations in prominent

oseltamivir syntheses. These protocols are intended for an audience with a professional

background in synthetic organic chemistry.

Roche Industrial Synthesis from (-)-Shikimic Acid: Key
Steps
The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that

starts from naturally available (-)-shikimic acid.[1]

Esterification of (-)-Shikimic Acid:

(-)-Shikimic acid is dissolved in ethanol.

Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

The reaction mixture is stirred at room temperature until completion.

The solvent is removed under reduced pressure to yield ethyl shikimate.

Formation of the Key Epoxide Intermediate:

Ethyl shikimate undergoes a three-step sequence: ketalization of the 3,4-diol with 3-

pentanone, mesylation of the 5-hydroxyl group, and subsequent treatment with a base

(e.g., potassium bicarbonate) to induce epoxide formation.[1]

Regioselective Azide Opening of the Epoxide:

The epoxide intermediate is dissolved in a suitable solvent mixture (e.g., acetone/water).

Sodium azide is added, and the reaction is stirred to regioselectively open the epoxide

ring, introducing the azide moiety at the C-5 position.

Aziridination and Final Steps:
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The resulting azido alcohol undergoes a sequence of reactions including mesylation of the

remaining hydroxyl group, followed by a Staudinger reaction with triphenylphosphine to

form an iminophosphorane, which then cyclizes to an aziridine.

The aziridine is then opened with 3-pentanol in the presence of a Lewis acid.

Finally, N-acetylation of the newly formed amine and subsequent reduction of the azide

group to an amine, followed by another N-acetylation, yields oseltamivir.

Corey's Synthesis from 1,3-Butadiene and Acrylic Acid:
Key Steps
This route, developed by E.J. Corey and coworkers, represents a significant departure from the

shikimic acid-based syntheses and utilizes readily available starting materials.[1]

Asymmetric Diels-Alder Reaction:

1,3-Butadiene is reacted with the 2,2,2-trifluoroethyl ester of acrylic acid.

The reaction is catalyzed by an oxazaborolidine catalyst (CBS catalyst) to achieve high

enantioselectivity in the formation of the cyclohexene ring.[1]

Iodolactamization:

The Diels-Alder adduct is first converted to the corresponding amide by treatment with

ammonia.

The amide then undergoes an iodolactamization reaction upon treatment with iodine and

trimethylsilyl triflate, forming a bicyclic iodolactam.[1]

Formation of the Aziridine Intermediate:

The iodolactam is subjected to a series of transformations including N-protection with a

Boc group, elimination of HI to form an alkene, allylic bromination with NBS, and a

subsequent base-mediated cleavage of the lactam and elimination of HBr to yield a diene.
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This diene then undergoes a stereoselective bromoacetamidation followed by an

intramolecular nucleophilic substitution to form the key aziridine intermediate.[1]

Final Step: Aziridine Ring Opening:

The aziridine is regioselectively opened with 3-pentanol in the presence of a Lewis acid to

install the characteristic pentyloxy side chain and reveal the second amino group, which is

then acylated to afford oseltamivir.[1]

Hayashi's Three One-Pot Synthesis: Key Operations
The synthesis developed by Yujiro Hayashi's group is notable for its efficiency, achieving the

total synthesis of oseltamivir in just three one-pot operations with a high overall yield.[1]

One-Pot Operation 1: Asymmetric Michael Addition and Cyclohexene Formation:

An alkoxyaldehyde is reacted with a nitroalkene in the presence of a diphenylprolinol silyl

ether organocatalyst to afford a Michael adduct with high enantioselectivity.[1]

A diethyl vinylphosphonate derivative is then added to the reaction mixture, initiating a

domino Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene

ring.[1]

One-Pot Operation 2: Acyl Azide Formation:

The cyclohexene intermediate from the first operation is treated with trifluoroacetic acid to

deprotect a tert-butyl ester.

The resulting carboxylic acid is then converted to the acyl chloride using oxalyl chloride

and a catalytic amount of DMF.

Finally, sodium azide is added to form the acyl azide.[1]

One-Pot Operation 3: Curtius Rearrangement and Final Transformations:

The acyl azide undergoes a Curtius rearrangement to an isocyanate, which is then

trapped with an alcohol to form a carbamate.
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The nitro group is reduced to an amine using zinc powder in the presence of an acid.

A final retro-Michael reaction of a thiol protecting group yields oseltamivir.[1]

This guide provides a foundational understanding of the key synthetic strategies employed in

the production of oseltamivir. The continuous innovation in synthetic methodology highlights the

importance of this therapeutic agent and the ongoing efforts to ensure its accessibility.

Researchers and drug development professionals are encouraged to consult the primary

literature for more exhaustive experimental details and the full scope of synthetic

advancements in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2916938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2916938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

